Home > Products > Screening Compounds P70544 > 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione - 80210-72-6

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Catalog Number: EVT-3194474
CAS Number: 80210-72-6
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(Bicyclo[2.2.1]hept-5-en-2-yl-endo-methyl)-3-(4-2-(1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione-5-carboxamido)ethyl)-1-piperidinesulfonyl urea

  • Compound Description: This compound belongs to a series of novel 1-piperidinesulfonylurea compounds derived from a pyrimidine monocarboxylic acid. These compounds exhibit oral hypoglycemic activity and are synthesized by reacting an appropriate sulfamide with an organic isocyanate or a trisubstituted urea equivalent. []

2-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-{[(9H-purin-9-yl)methoxy]methyl}-1,3,2λ5-dioxaphospholan-2-one (6j)

  • Compound Description: This compound is a phosphorylated derivative of purine synthesized by reacting 2‐chloro‐4‐{[(9H‐purin‐9‐yl)methoxy]methyl}‐1,3,2-λ5‐dioxaphospholan‐2‐one with various heterocyclic amines. It exhibits potent α-amylase inhibitory activity with an IC50 of 94.3 ± 0.5 μg/mL. []
  • Relevance: Although structurally distinct from 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, this compound is mentioned alongside other pyrimidine derivatives tested for α-amylase inhibition. This suggests a potential research interest in exploring the biological activities of structurally related pyrimidine and purine derivatives. []

1-Methyl-6-[(2-oxo-4-{[(9H-purin-9-yl)methoxy]methyl}-1,3,2λ5-dioxaphospholan-2-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (6f)

  • Compound Description: Similar to compound 6j, this compound is also a phosphorylated purine derivative synthesized through the same reaction scheme. It also demonstrates significant α-amylase inhibitory activity, with an IC50 value of 99.0 ± 0.4 μg/mL. []

5-(4-(2,3-dihydrobenzo [b] [, ]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione (I)

  • Compound Description: This Uracil-5-Tertiary Sulfonamide compound, along with its counterpart (II), underwent extensive computational analysis, including DFT calculations and simulations of NMR, FT-Raman, FT-IR, and UV-Vis spectral data. Additionally, its pharmacokinetic properties and bioactivity were assessed. []
  • Relevance: It belongs to the same class of pyrimidine-2,4(1H, 3H)-dione derivatives as the target compound, 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. Despite the absence of methyl groups on the pyrimidine ring, it exhibits a similar substitution pattern with a sulfonyl-linked piperazine moiety at the 5-position. This structural similarity suggests potential shared chemical properties and biological activities. []

N-butyl-N-methyl-2,4-dioxo-1,2,3,4 -tetrahydropyrimidine-5-sulfonamide (II)

  • Compound Description: As a Uracil-5-Tertiary Sulfonamide, this compound underwent comprehensive computational investigations, mirroring those conducted on compound (I). This encompassed DFT calculations and spectral data simulations using various spectroscopic techniques, along with pharmacokinetic and bioactivity evaluations. []
  • Relevance: This compound shares the core structure of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, classifying them within the same chemical family. Despite lacking the methyl substituents at the 1 and 3 positions and having a distinct substitution pattern at the 5-position, their shared core structure suggests potential similarities in their chemical behavior and biological activities. []

1,3-Dimethyl-6-hydroxy-2,4-dioxo-5-(1′-phenyl-3′-aryl-1H-pyrazol-5′-yl)-1,2,3,4-tetrahydropyrimidines (5a–d)

  • Compound Description: This series of pyrimidine pyrazole heterocycles was synthesized via oxidative cyclization of chalcones, achieving satisfactory yields and purity. Their structures were confirmed through FT-IR, 1H NMR, 13C NMR, and mass spectral analysis. These compounds underwent antimicrobial screening against various bacteria and fungi to assess their potential therapeutic applications. []
  • Relevance: This series shares the 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine core with 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. While the target compound has a piperazine substituent at the 6-position, this series features a hydroxyl group at the 6-position and a 1′-phenyl-3′-aryl-1H-pyrazol-5′-yl substituent at the 5-position. Despite the structural differences, their shared core suggests potential similarities in their chemical properties and biological activities. []

1,3-Diaryl-6-hydroxy-4-oxo-2-thioxo-5-(1′-phenyl-3′-aryl-1H-pyrazol-5′-yl)-1,2,3,4-tetrahydropyrimidines (5e–l)

  • Compound Description: These pyrimidine pyrazole heterocycles are similar to the previous series (5a-d) and were also synthesized through oxidative cyclization of chalcones. Structural confirmation was achieved using FT-IR, 1H NMR, 13C NMR, and mass spectrometry. These compounds were then subjected to antimicrobial screening to evaluate their activity against various bacterial and fungal strains. []

1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

  • Compound Description: This compound is a key intermediate in the synthesis of a series of 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives. It was synthesized by reacting the intermediate 27-(chloroacetyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione [A] with piperazine in methanol, followed by hydrazine hydrate. []

7-(2-{4-[1-(3,4-di-chlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

  • Compound Description: This compound is one of the 1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives synthesized and evaluated for its vasodilator activity as a potential antiasthmatic agent. It was the most potent derivative in the series, surpassing the standard drug Cilostazol in activity. []

7-(2-{4-[(2,4-di-nitrophenyl)methyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (6)

  • Compound Description: This compound, belonging to the same series as compound 8, was also synthesized and evaluated for its vasodilator activity. It exhibited moderate to mild activity compared to the standard drug Cilostazol. []
  • Relevance: Like compounds B and 8, this derivative shares the 1,3-dimethyl-tetrahydropyrimidine-dione core with 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. It features a fused purine ring and a 2-{4-[(2,4-dinitrophenyl)methyl]piperazin-1-yl}acetyl group attached to the 7-position of the purine ring. The presence of the shared core structure, despite other structural differences, suggests potential commonalities in their chemical properties. []

7-(2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (4)

  • Compound Description: This compound, another derivative in the series discussed above, was synthesized and assessed for its vasodilator activity. It exhibited moderate to mild activity compared to the standard drug Cilostazol. []
  • Relevance: Similar to compounds B, 8, and 6, this derivative shares the 1,3-dimethyl-tetrahydropyrimidine-dione core with 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. It also features a fused purine ring and a 2-{4-[1-(4-hydroxyphenyl)ethyl]piperazin-1-yl}acetyl group attached to the 7-position of the purine ring. The common core structure suggests potential shared chemical properties despite other structural variations. []

N-Substituted 8-Aminoxanthines (8-amino-3,7(or 3,9)-dihydro-1H-purine-2,6-diones) (8–16 and 34–37)

  • Compound Description: This series of compounds was synthesized from corresponding 8-nitroxanthines, 8-(phenylazo)xanthines, or via base-catalyzed cyclization of 6-amino-5-(cyanoamino)uracils. They were further modified through acetylation to yield 8-(acetylamino)xanthines and 8-(diacetylamino)xanthines. []

6-Hydroxy-1,3-dimethyl-5-(R,R-4-phenyl-1,2,3,4-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-dione

  • Compound Description: This compound was synthesized through a diastereocontrolled synthesis route. [, ]

Product of Cotarnine and 1,3-Dimethylbarbituric Acid Reaction

  • Compound Description: This compound is the product of an unusual reaction between the alkaloid cotarnine and 1,3-dimethylbarbituric acid. []
  • Relevance: This reaction uses 1,3-dimethylbarbituric acid, which shares the 1,3-dimethyl-2,4-dioxo-tetrahydropyrimidine core with 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. This suggests potential research interest in the reactivity and chemical transformations of this core structure. []

[1,3,5]- and [, , ]-thiadiazepino-[3,2-f]-purine ring systems

  • Compound Description: These are novel fused purine-2,6-dione ring systems synthesized and characterized. []
  • Relevance: While the specific structures are not detailed, the mention of purine-2,6-diones implies a structural resemblance to 1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione due to the presence of the 2,6-diketo-tetrahydropyrimidine core. These ring systems likely incorporate a thiadiazepine ring fused to the purine scaffold, leading to structural variations compared to the target compound. Despite these differences, the shared core structure hints at potential commonalities in their chemical behavior. []
Source and Classification

The compound is derived from the tetrahydropyrimidine class and includes a piperazine moiety. Its structure can be represented by the molecular formula C10H16N4O2C_{10}H_{16}N_{4}O_{2} and a molecular weight of approximately 224.26 g/mol. The compound is identified by the CAS number 80210-72-6 and has been studied for various biological properties including antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through several methods. A notable approach involves the Biginelli reaction, which is a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.

General Procedure for Synthesis:

  1. Reagents: The synthesis typically utilizes 1,3-dimethylurea as a starting material along with piperazine and appropriate aldehydes.
  2. Reaction Conditions: The reaction can be conducted in solvents such as ethanol or acetic acid at elevated temperatures (around 80-100 °C) for several hours.
  3. Purification: The crude product is often purified through recrystallization or chromatography techniques to yield pure 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione .
Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione features:

  • A tetrahydropyrimidine ring, which is a saturated six-membered ring containing two nitrogen atoms.
  • Dimethyl groups at positions 1 and 3 of the tetrahydropyrimidine ring.
  • A piperazine group attached at position 6.

The structural representation can be visualized in both two-dimensional and three-dimensional formats using molecular modeling software. The presence of functional groups such as carbonyls contributes to the compound's reactivity and potential biological activity .

Chemical Reactions Analysis

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can participate in various chemical reactions:

  • Nucleophilic substitutions due to the presence of nitrogen atoms in the piperazine ring.
  • Condensation reactions where it can react with electrophiles to form new derivatives.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with tailored properties .

Mechanism of Action

The mechanism of action for compounds like 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves:

  • Interaction with biological targets such as enzymes or receptors.
  • Potential inhibition of certain pathways critical for cell proliferation or survival in cancer cells.

Studies have shown that derivatives of tetrahydropyrimidines exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell cycle progression .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione include:

  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of polar functional groups.

Spectroscopic data such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide insights into its structural characteristics:

  • IR Spectroscopy: Characteristic peaks corresponding to carbonyl (C=O) stretching.
  • NMR Spectroscopy: Signals indicating the environment of hydrogen atoms in the molecule .
Applications

The applications of 1,3-dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione extend across various fields:

  1. Pharmaceutical Development: As a potential lead compound for developing new drugs targeting cancer or infectious diseases.
  2. Chemical Research: Used as a reagent in synthesizing other heterocyclic compounds with desired biological activities.
  3. Biological Studies: Investigated for its effects on cellular mechanisms and pathways involved in disease progression.

Research continues to explore its full potential in medicinal chemistry and related fields .

Properties

CAS Number

80210-72-6

Product Name

1,3-Dimethyl-6-(piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

IUPAC Name

1,3-dimethyl-6-piperazin-1-ylpyrimidine-2,4-dione

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C10H16N4O2/c1-12-8(14-5-3-11-4-6-14)7-9(15)13(2)10(12)16/h7,11H,3-6H2,1-2H3

InChI Key

XQQQZORCKOPSMV-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCNCC2

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.